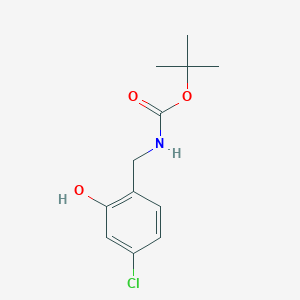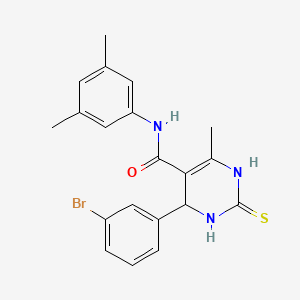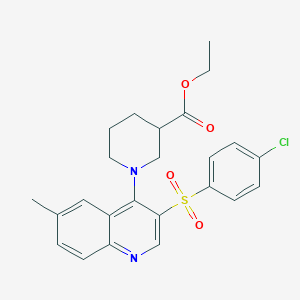![molecular formula C19H23N3O5S B2616619 4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine CAS No. 2320824-07-3](/img/structure/B2616619.png)
4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several structural components: a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group attached to a piperidine ring, a methoxy group, and a 6-methylpyrimidine . These components suggest that the compound might have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure. The presence of functional groups like the sulfonyl group, the methoxy group, and the pyrimidine ring suggest that it might participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the compound’s structure. For example, the presence of the sulfonyl group might increase the compound’s polarity, affecting its solubility in different solvents .科学的研究の応用
DNA Protection Properties of Gallic Acid
Gallic acid, a plant-derived compound, has been shown to significantly reduce DNA damage caused by oxidative stress, suggesting its potential application in the prevention of oxidative DNA damage. This effect is attributed not only to its antioxidant properties but also to the activation of transcription factors that protect against reactive oxygen species (ROS) (Ferk et al., 2011).
Metabolism and Disposition of SB-649868
Research on SB-649868, an orexin receptor antagonist, provides insights into the metabolism of complex molecules, highlighting the role of metabolic studies in drug development. This work reveals the pathways of drug metabolism and the identification of metabolites, crucial for understanding the pharmacokinetics of new compounds (Renzulli et al., 2011).
Application in Hemodialysis
MD 805, an anticoagulant, was evaluated for its effects on platelet activation in hemodialysis circuits, offering an example of how novel compounds can improve medical procedures. This study showcases the potential for new chemical entities to enhance patient care in specific settings (Matsuo et al., 1986).
Identification of Metabolites
The identification of urinary metabolites of RCS-4, a novel cannabimimetic, illustrates the importance of analytical chemistry in toxicology and drug monitoring. This research underscores the role of chemical analysis in understanding the metabolism and exposure to new psychoactive substances (Kavanagh et al., 2012).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug design. Without more information about the intended use of this compound, it’s difficult to speculate on its mechanism of action.
特性
IUPAC Name |
4-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-10-19(21-13-20-14)27-12-15-4-6-22(7-5-15)28(23,24)16-2-3-17-18(11-16)26-9-8-25-17/h2-3,10-11,13,15H,4-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAWSGURTVJYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2616536.png)

![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)




![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616545.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-3-yl)methanone](/img/structure/B2616547.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2616549.png)

![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2616552.png)
![N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2616554.png)
